molecular formula C8H4F3N3O2 B11876530 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 1260847-63-9

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B11876530
CAS No.: 1260847-63-9
M. Wt: 231.13 g/mol
InChI Key: BPVNKIUCEHAYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylic acid group at the 6th position of the imidazo[1,2-a]pyrimidine ring. The unique structure of this compound makes it an important scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This is followed by cyclization with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the imidazo[1,2-a]pyrimidine ring, such as alcohols, amines, and substituted imidazo[1,2-a]pyrimidines .

Scientific Research Applications

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but lacks the trifluoromethyl and carboxylic acid groups.

    Imidazo[1,2-a]pyrimidine: Similar core structure but different substituents.

    Trifluoromethylpyrimidine: Contains the trifluoromethyl group but lacks the imidazo ring.

Uniqueness

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group provides a site for further functionalization and interaction with biological targets .

Properties

CAS No.

1260847-63-9

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-4(6(15)16)3-14-2-1-12-7(14)13-5/h1-3H,(H,15,16)

InChI Key

BPVNKIUCEHAYDP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C(=NC2=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.